molecular formula C8H15Cl2N3O2 B2393666 Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride CAS No. 2411196-23-9

Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride

Cat. No.: B2393666
CAS No.: 2411196-23-9
M. Wt: 256.13
InChI Key: GZVORNJICRIIGI-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride” is a compound with the IUPAC name "methyl (2R)-2-amino-3- (1H-imidazol-4-yl)propanoate dihydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C7H11N3O2.2ClH/c1-12-7 (11)6 (8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3, (H,9,10);2*1H/t6-;;/m1…/s1" .


Chemical Reactions Analysis

Specific chemical reactions involving this compound were not found in the available literature .

Scientific Research Applications

Methylglyoxal and Advanced Glycation End-Products

Methylglyoxal, a reactive alpha-oxoaldehyde, forms various advanced glycation end-products (AGEs) including N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1), and others, associated with complications in diabetes and neurodegenerative diseases. Its presence in foodstuffs, biological implications, and quantification methods are detailed, highlighting its dual role in degenerative changes and anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).

Facile Syntheses of Oxazolines and Thiazolines

Microwave reactions involving N-acylbenzotriazoles have demonstrated new applications in the synthesis of oxazolines and thiazolines, showcasing an innovative method for preparing these compounds under mild conditions (Katritzky, Cai, Suzuki, & Singh, 2004).

Novel 5-HT3 Antagonists

The synthesis and pharmacological evaluation of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists have been described, identifying key pharmacophoric elements for potential therapeutic applications (Matsui et al., 1992).

Corrosion Inhibitors

Amino acid-based imidazolium zwitterions have shown significant effectiveness as corrosion inhibitors for mild steel, presenting a green approach to corrosion protection with high inhibition efficiency (Srivastava et al., 2017).

Antimicrobial Studies

New imidazole analogs have been synthesized and tested for antimicrobial activity, revealing potent bioactivity against pathogenic fungi and bacteria, suggesting potential for therapeutic application in treating infections (Dahiya, 2008).

Mechanism of Action

The mechanism of action for this compound is not specified in the available literature .

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-5-7(11-4-10-5)3-6(9)8(12)13-2;;/h4,6H,3,9H2,1-2H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUMMLYQYGCANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CC(C(=O)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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